molecular formula C8H12ClF2NO2 B6162354 methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride CAS No. 2097974-61-1

methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride

Cat. No.: B6162354
CAS No.: 2097974-61-1
M. Wt: 227.6
InChI Key:
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Description

“Methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H12ClF2NO2 . It has an average mass of 227.636 Da and a monoisotopic mass of 227.052460 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9F2N.ClH/c7-6(8)4-1-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is known to have a molecular formula of C8H12ClF2NO2 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

MDHCH has been found to have a number of potential applications in the scientific community. For example, it has been found to have potential applications in the fields of drug delivery, biocatalysis, and bioprocessing. In drug delivery, MDHCH has been found to be effective at delivering drugs to targeted areas in the body, as well as to be able to reduce the toxicity of certain drugs. In biocatalysis, MDHCH has been found to be effective at catalyzing a number of different reactions, including the synthesis of a variety of organic compounds. Finally, in bioprocessing, MDHCH has been found to be effective at increasing the efficiency of certain processes, such as the production of biofuels.

Mechanism of Action

The mechanism of action of MDHCH is not yet fully understood, however, it is believed to involve the formation of a complex between the MDHCH molecule and a target molecule. This complex is believed to be stabilized by hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. It is believed that this complex then interacts with the target molecule in order to either activate or inhibit certain processes within the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of MDHCH are not yet fully understood, however, it has been found to have a number of potential beneficial effects. For example, MDHCH has been found to have anti-inflammatory, antioxidant, and antifungal properties. In addition, MDHCH has been found to be effective at inhibiting the growth of certain cancer cells, as well as at preventing the formation of certain types of tumors.

Advantages and Limitations for Lab Experiments

The advantages of using MDHCH in lab experiments include its low toxicity, its ability to be synthesized in a variety of ways, and its relatively low cost. The limitations of using MDHCH in lab experiments include its relatively short shelf life and its limited solubility in certain solvents.

Future Directions

The potential future directions for MDHCH include the development of new applications for MDHCH in drug delivery, biocatalysis, and bioprocessing. In addition, further research into the biochemical and physiological effects of MDHCH is needed in order to fully understand its potential uses in medicine. Finally, further research into the synthesis of MDHCH is needed in order to improve its efficiency and reduce its cost.

Synthesis Methods

MDHCH can be synthesized through a number of different methods, including the use of a Friedel-Crafts reaction, an aldol condensation, and a Grignard reaction. The Friedel-Crafts reaction involves the use of a Lewis acid catalyst to form an acylium ion from a carboxylic acid, which is then reacted with a substituted benzene to form the desired product. The aldol condensation involves the use of an aldehyde and a ketone to form an aldol product, which is then reacted with a carboxylic acid to form the desired product. The Grignard reaction involves the use of a Grignard reagent to form a magnesium alkoxide, which is then reacted with a carboxylic acid to form the desired product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride involves the reaction of 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid with methanol and hydrochloric acid.", "Starting Materials": [ "7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid in methanol, add hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with cold methanol and dry under vacuum to obtain methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride." ] }

2097974-61-1

Molecular Formula

C8H12ClF2NO2

Molecular Weight

227.6

Purity

95

Origin of Product

United States

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